2-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]ethanamine
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Overview
Description
2-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]ethanamine is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 4-chlorobenzyl group and an ethanamine chain. This compound is part of the broader class of oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]ethanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzylhydrazine with ethyl oxalate to form the intermediate hydrazide, which is then cyclized to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine chain, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the oxadiazole ring or the chlorobenzyl group, resulting in various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions
Major Products:
Oxidation: Oxidized derivatives of the ethanamine chain.
Reduction: Reduced forms of the oxadiazole ring or chlorobenzyl group.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high-energy materials
Mechanism of Action
The mechanism of action of 2-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]ethanamine involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The chlorobenzyl group may enhance the compound’s binding affinity to specific targets, while the ethanamine chain can influence its solubility and bioavailability .
Comparison with Similar Compounds
4-Chlorobenzyl Chloride: Shares the chlorobenzyl group but lacks the oxadiazole ring and ethanamine chain.
Other Oxadiazoles: Compounds like 1,2,5-oxadiazole and 1,3,4-oxadiazole share the oxadiazole ring but differ in their substitution patterns.
Uniqueness: 2-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the oxadiazole ring, chlorobenzyl group, and ethanamine chain makes it a versatile compound with diverse applications .
Properties
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c12-9-3-1-8(2-4-9)7-10-14-11(5-6-13)16-15-10/h1-4H,5-7,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRFEGKHTKRQLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NOC(=N2)CCN)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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